2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Beschreibung
2-[3-(3,4-Dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic heterocyclic compound featuring a triazolopyrimidine core fused with a substituted phenyl ring and an acetamide side chain. The 3,4-dimethylphenyl substituent at position 3 of the triazole ring enhances lipophilicity, while the acetamide moiety at position 6 may influence hydrogen-bonding capabilities and solubility. This structural framework is analogous to pharmacologically active triazolopyrimidines, such as the antiplatelet drug ticagrelor , though distinct in its substitution pattern.
Eigenschaften
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-8-3-4-10(5-9(8)2)20-13-12(17-18-20)14(22)19(7-16-13)6-11(15)21/h3-5,7H,6H2,1-2H3,(H2,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTSFBBEPVCJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Condensation-Based Approaches
The triazolopyrimidine core is often constructed via condensation reactions between aminotriazoles and diketones or their equivalents. For instance, 3-amino-1,2,4-triazole reacts with 1,3-diketones under acidic conditions to form the bicyclic system. In one protocol, the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in acetic acid yields 7-methyl-triazolo[1,5-a]pyrimidin-5-one , demonstrating the viability of this approach for generating substituted derivatives. Adapting this method, the 3,4-dimethylphenyl group could be introduced by substituting the diketone component with a 3,4-dimethylphenyl-substituted β-keto ester , enabling direct incorporation during cyclization.
Cyclization of Pyrimidine Precursors
Intramolecular cyclization offers an alternative route. For example, N2,N2-diethyl-6-methyl-pyrimidine-2,4,5-triamine undergoes cyclization in a "one-pot" reaction to form 5-diethylamino-7-methyl-3H-triazolo[4,5-d]pyrimidine . Applying this strategy, a pyrimidine intermediate bearing a 3,4-dimethylphenyl group at the C3 position could cyclize to form the triazolopyrimidine core. Key to this method is the use of base catalysts (e.g., K2CO3) and polar aprotic solvents (e.g., acetone) to facilitate ring closure.
Catalytic Heterogeneous Methods
Recent advances employ nanocatalysts to enhance efficiency. A CuFe2O4@SiO2/propyl-1-(O-vanillinaldimine)[ZnCl2] catalyst enables the synthesis of triazolo[1,5-a]pyrimidines via a three-component reaction between 3-amino-1,2,4-triazole , aromatic aldehydes , and acetoacetanilide under solvent-free conditions. This method achieves high yields (85–92%) in 25 minutes, suggesting its potential for scalable production of substituted triazolopyrimidines.
Installation of the Acetamide Moiety
Alkylation-Amination Sequence
A two-step protocol involves:
- Alkylation : Treatment of the triazolopyrimidine core with ethyl chloroacetate in acetone using K2CO3/KI, yielding ethyl 2-(triazolopyrimidin-yl)acetate .
- Amination : Hydrolysis of the ester to the carboxylic acid followed by coupling with ammonia using EDCI/HOBt, producing the acetamide. This method, used for analogous compounds, achieves moderate yields (60–75%).
Direct Coupling Strategies
Activated carboxylic acid derivatives (e.g., acid chlorides) of the triazolopyrimidine core react with aqueous ammonia in dichloromethane. For instance, 2-(triazolopyrimidin-yl)acetyl chloride couples with NH3 at 0°C to form the acetamide in 82% yield.
Optimization and Mechanistic Insights
Reaction Conditions and Yields
Computational Validation
Density Functional Theory (DFT) studies on analogous triazolopyrimidines reveal that the 7-oxo group stabilizes the core through intramolecular hydrogen bonding, while the 3,4-dimethylphenyl group enhances hydrophobic interactions. Transition state analyses indicate that alkylation proceeds via an SN2 mechanism, with KI acting as a phase-transfer catalyst.
Analyse Chemischer Reaktionen
2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of triazolopyrimidine derivatives. For instance:
- A series of triazolopyrimidine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Some compounds exhibited significant inhibition against various pathogens including Staphylococcus aureus and Candida albicans .
- The compound's structure allows it to interact with bacterial enzymes and disrupt their function. The presence of the triazole ring enhances its ability to bind to target sites in microbial cells .
Anticancer Potential
Research has shown that triazolopyrimidine derivatives possess anticancer properties:
- Triazole-based compounds have been reported to exhibit chemopreventive and chemotherapeutic effects on various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways .
- In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cells by targeting metabolic pathways essential for tumor growth .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound may have other therapeutic applications:
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation in preclinical models.
- Antiviral Activity : Preliminary studies suggest that certain triazolopyrimidine compounds may exhibit antiviral effects against specific viruses.
Case Study 1: Antimicrobial Evaluation
A study synthesized several triazolopyrimidine derivatives and tested their antimicrobial efficacy using a microbroth dilution method. The results indicated that specific derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics against pathogenic strains .
Case Study 2: Anticancer Activity
In another investigation, a derivative of triazolopyrimidine was tested on human cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through caspase activation pathways. The findings suggest a promising role for these compounds in cancer therapy .
Wirkmechanismus
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways . As a CDK2 inhibitor, the compound binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Key Findings :
- Fluorinated analogs (e.g., 3-fluorophenyl) may enhance metabolic stability due to decreased susceptibility to oxidative metabolism .
- Methoxy groups (e.g., 4-methoxyphenyl) improve aqueous solubility, critical for oral bioavailability .
Modifications to the Acetamide Side Chain
The acetamide side chain influences pharmacokinetic and pharmacodynamic profiles:
Key Findings :
- Bulky substituents (e.g., trimethylphenyl) may hinder interaction with shallow binding pockets .
- Polar groups (e.g., cyanocyclopentyl) enhance blood-brain barrier penetration, relevant for neurological targets .
Core Heterocycle Comparisons
Replacement of the triazole ring with other heterocycles leads to divergent activities:
Key Findings :
- Thiazolo[4,5-d]pyrimidines exhibit antifungal activity due to sulfur-mediated interactions with fungal enzymes .
Biologische Aktivität
The compound 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a member of the triazolopyrimidine class and has garnered attention for its potential biological activities. Its unique structure combines a triazole and pyrimidine core with a dimethylphenyl substituent, which may influence its pharmacological profile. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula: C24H22ClN3O2S2
- Molecular Weight: Approximately 298.306 g/mol
- CAS Number: 888421-88-3
The precise mechanism by which 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide exerts its biological effects is not fully understood. However, it likely interacts with specific enzymes or receptors in the body, modulating their activity and influencing various biochemical pathways .
Antagonism of Adenosine Receptors
Research indicates that compounds within the triazolopyrimidine class may exhibit antagonistic properties against the human adenosine A3 receptor (hA3R). This receptor is implicated in various therapeutic applications including inflammation and cancer treatment. The binding affinity and selectivity of related compounds have been studied extensively .
In Vitro Studies
In vitro assays have demonstrated that derivatives of triazolopyrimidines can influence cellular processes such as melanin synthesis. For instance, compounds similar to 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide were tested on murine B16 cells to evaluate their impact on melanin production .
Structure–Activity Relationship Studies
Several studies have focused on the structure–activity relationships (SAR) of triazolopyrimidine derivatives. These studies often highlight how modifications in the chemical structure can enhance biological activity. For example:
- Compounds with different substituents on the phenyl group showed varied affinities for hA3R.
- Molecular docking studies revealed binding patterns that suggest how structural changes can improve receptor interaction .
Pharmacological Evaluation
The pharmacological evaluation of related compounds has shown promising results:
- Anti-inflammatory Effects: Compounds have demonstrated efficacy in reducing inflammation in preclinical models.
- Anticancer Activity: Certain derivatives have been noted for their ability to inhibit tumor growth in vitro and in vivo models.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation of triazole precursors with pyrimidine derivatives, followed by functionalization of the acetamide side chain. Key steps include:
- Cyclization : Use of dimethylformamide (DMF) as a solvent at 80–100°C to form the triazolopyrimidine core .
- Acetamide coupling : Activation with carbodiimide reagents (e.g., EDC/HOBt) under inert atmospheres to minimize hydrolysis .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradients to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : H and C NMR in deuterated DMSO or CDCl resolve aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- X-ray crystallography : Single-crystal analysis confirms the triazolopyrimidine core geometry and substituent orientations (e.g., bond angles of ~120° for sp-hybridized atoms) .
- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the acetamide group .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition : Kinase assays (e.g., CDK2 inhibition) using fluorescence-based ADP-Glo™ kits to measure IC values .
- Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (typical range: 1–100 µM) .
Advanced Research Questions
Q. How can researchers determine the compound’s mechanism of action against specific biological targets?
- Surface plasmon resonance (SPR) : Direct binding assays to quantify affinity (K) for kinases or receptors .
- Molecular docking : Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2’s hinge region) .
- Mutagenesis studies : Site-directed mutations in target enzymes (e.g., CDK2 T160A) to validate binding residues .
Q. How should discrepancies in biological activity data across studies be resolved?
- Orthogonal assays : Cross-validate kinase inhibition using radiometric P-ATP assays alongside fluorescence-based methods .
- Solubility optimization : Adjust DMSO concentrations (<0.1% v/v) to avoid aggregation artifacts in cell-based assays .
- Metabolic stability testing : Liver microsome assays (human/rat) to assess compound half-life and rule out false negatives .
Q. What computational strategies are used for structure-activity relationship (SAR) studies?
- 3D-QSAR modeling : CoMFA or CoMSIA to correlate substituent electronegativity (e.g., 3,4-dimethylphenyl) with activity .
- Free-energy perturbation (FEP) : Predict binding affinity changes for analogs with modified acetamide side chains .
- ADMET prediction : SwissADME or ADMETlab to optimize logP (target: 2–4) and reduce hepatotoxicity risks .
Methodological Considerations Table
| Research Aspect | Key Techniques | Critical Parameters | References |
|---|---|---|---|
| Synthesis Optimization | Multi-step cyclocondensation, HPLC | Purity (>95%), yield (~40–60%) | |
| Structural Validation | X-ray crystallography, H NMR | R-factor (<0.05), spectral resolution | |
| Target Engagement | SPR, molecular docking | K (nM range), docking score (<−8 kcal/mol) | |
| SAR Development | 3D-QSAR, FEP simulations | Leave-one-out q > 0.5, ΔΔG accuracy |
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